![molecular formula C14H18F3N B14234336 Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- CAS No. 592537-87-6](/img/structure/B14234336.png)
Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- is a chemical compound with a complex structure that includes a benzenemethanamine backbone and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- typically involves multiple steps, starting with the preparation of the benzenemethanamine backbone This can be achieved through the reaction of benzyl chloride with ammonia or an amine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of biochemical pathways and the inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N,N-dimethyl-
- Benzenemethanamine, α-methyl-N-(1-phenylethyl)-
- Benzenemethanamine, N-(1-methylethyl)-
Uniqueness
Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
592537-87-6 |
|---|---|
Molecular Formula |
C14H18F3N |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-benzyl-1,1,1-trifluoro-3,3-dimethylpent-4-en-2-amine |
InChI |
InChI=1S/C14H18F3N/c1-4-13(2,3)12(14(15,16)17)18-10-11-8-6-5-7-9-11/h4-9,12,18H,1,10H2,2-3H3 |
InChI Key |
JOGIMTALOHJVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C(C(F)(F)F)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14234264.png)
![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)
![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)
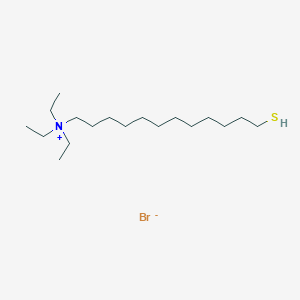

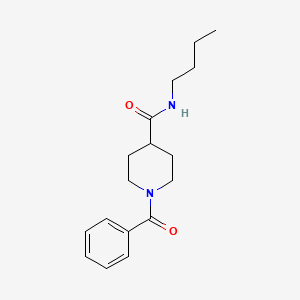
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
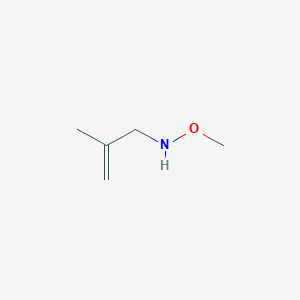
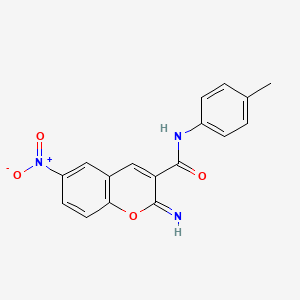

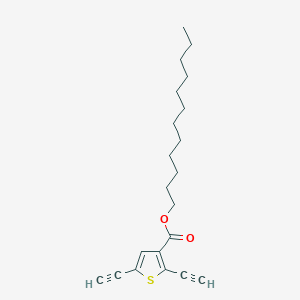
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
